3-Methyl-3H-imidazo[4,5-C]pyridine
Overview
Description
3-Methyl-3H-imidazo[4,5-C]pyridine is a heterocyclic compound that features an imidazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-imidazo[4,5-C]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-3,4-diamine with N,N-dimethylformamide in the presence of hexamethyldisilazane as a reagent . This method is operationally simple and complies with green chemistry principles, as it does not use toxic solvents, transition metals, or strong acids.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of non-toxic reagents are likely to be emphasized in large-scale production to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3H-imidazo[4,5-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-C]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it a valuable tool in studying biological processes and developing bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of various biological pathways, including those involving GABA receptors and other neurotransmitter systems. Its effects are mediated through binding to these targets, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
3-Methyl-3H-imidazo[4,5-C]pyridine can be compared with other similar compounds, such as:
3H-Imidazo[4,5-b]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the fused ring system.
Imidazo[1,5-a]pyridine: This compound features a different fusion pattern and exhibits distinct chemical and biological properties.
Benzimidazole: Although structurally different, benzimidazole shares some chemical reactivity and applications with this compound.
The uniqueness of this compound lies in its specific fusion pattern and the resulting electronic properties, which make it a versatile compound for various applications .
Properties
IUPAC Name |
3-methylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-5-9-6-2-3-8-4-7(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVKWNIYISLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486217 | |
Record name | 3H-Imidazo[4,5-c]pyridine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7322-04-5 | |
Record name | 3H-Imidazo[4,5-c]pyridine, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30486217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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